molecular formula C24H19Cl2FN2O5 B12053146 [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12053146
M. Wt: 505.3 g/mol
InChI Key: UZMHKCPHAXKIEQ-XODNFHPESA-N
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Description

This compound features a phenyl ester core substituted with a 2-ethoxy group, a hydrazinylidene-methyl moiety linked to a 4-fluorophenoxy acetyl group, and a 2,4-dichlorobenzoate ester. Its molecular formula is inferred as C₂₅H₁₉Cl₂FN₂O₅ (based on analogs like : C₂₇H₁₉Cl₂N₃O₅). The hydrazinylidene group enables coordination chemistry, while the halogenated aromatic rings enhance lipophilicity and electronic effects. Structural determination likely employs crystallographic tools like SHELX , and molecular visualization may use ORTEP-III .

Properties

Molecular Formula

C24H19Cl2FN2O5

Molecular Weight

505.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H19Cl2FN2O5/c1-2-32-22-11-15(13-28-29-23(30)14-33-18-7-5-17(27)6-8-18)3-10-21(22)34-24(31)19-9-4-16(25)12-20(19)26/h3-13H,2,14H2,1H3,(H,29,30)/b28-13+

InChI Key

UZMHKCPHAXKIEQ-XODNFHPESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Esterification of 2-(4-Fluorophenoxy)acetic Acid :

    • 2-(4-Fluorophenoxy)acetic acid reacts with ethanol in the presence of sulfuric acid to form ethyl 2-(4-fluorophenoxy)acetate.

    • Conditions : Reflux at 80°C for 6–8 hours.

  • Hydrazinolysis :

    • Ethyl ester is treated with hydrazine hydrate in ethanol under reflux to yield the hydrazide.

    • Yield : ~85–90% (analogous to methods in).

Synthesis of 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate

Esterification Protocol

  • Activation of 2,4-Dichlorobenzoic Acid :

    • Use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form the active ester.

  • Coupling with 2-Ethoxy-4-hydroxybenzaldehyde :

    • The activated acid reacts with 2-ethoxy-4-hydroxybenzaldehyde at room temperature for 12–16 hours.

    • Work-up : Extraction with ethyl acetate, washing with NaHCO₃, and purification via silica gel chromatography.

Hydrazone Formation via Condensation

Base-Mediated Coupling

  • Reaction Setup :

    • Equimolar amounts of 2-(4-fluorophenoxy)acetohydrazide and 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate are dissolved in anhydrous THF.

    • Addition of a strong base (e.g., LiHMDS or NaHMDS) at -78°C to -10°C to deprotonate the hydrazide and promote nucleophilic attack on the aldehyde.

  • Optimized Conditions :

    • Base : LiHMDS (1.1 equiv) in THF at -75°C to -10°C.

    • Reaction Time : 2–3 hours, followed by gradual warming to 0°C.

    • Yield : 52–70% (dependent on steric and electronic factors).

Stereoselectivity and Isomer Control

  • The E-isomer predominates due to reduced steric hindrance between the 4-fluorophenoxy and dichlorobenzoate groups.

  • Post-Reaction Crystallization : Methanol or ethanol recrystallization enhances purity (≥95% by HPLC).

Alternative Methods and Comparative Analysis

Method 1: Sodium Methoxide-Mediated Coupling

  • Conditions : NaOMe in THF at -15°C to 10°C.

  • Yield : 60% (crude), improving to 85% after recrystallization.

  • Advantages : Mild conditions suitable for acid-sensitive substrates.

Method 2: Horner-Wadsworth-Emmons Reaction

  • Phosphonate Approach : Use of dimethyl 2-(4-fluorophenoxy)acetylphosphonate with the aldehyde ester.

  • Base : Sodium hexamethyldisilazide (NaHMDS) in THF at -78°C.

  • Yield : 95% (reported for analogous structures).

Data Table: Comparison of Synthesis Methods

MethodBaseTemp (°C)Yield (%)Purity (%)
LiHMDS/THFLiHMDS-75 to -1052–7090–95
NaOMe/THFNaOMe-15 to 1060–8585–90
Horner-WadsworthNaHMDS-7895≥98

Mechanistic Insights and Kinetic Considerations

Hydrazone Formation Mechanism

  • Deprotonation : Base abstracts the hydrazide N–H proton, generating a nucleophilic hydrazide anion.

  • Nucleophilic Attack : The anion attacks the aldehyde carbonyl, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination : Loss of water yields the hydrazone, with the E-isomer favored due to conjugation stabilization.

Rate-Limiting Factors

  • Temperature : Lower temps (-78°C) favor kinetic control but require longer reaction times.

  • Solvent Polarity : THF enhances anion stability and reaction homogeneity.

Challenges and Optimization Strategies

Common Issues

  • Z/E Isomerization :

    • Mitigated by rapid quenching and low-temperature work-up.

  • Byproduct Formation :

    • Unreacted aldehyde ester can be removed via silica gel chromatography.

Yield Enhancement Techniques

  • Excess Hydrazide : 1.2–1.5 equiv of hydrazide to drive the reaction to completion.

  • Catalytic Additives : Use of molecular sieves to absorb water and shift equilibrium .

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and dichlorobenzoate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have investigated the potential of hydrazone derivatives as anticancer agents. The presence of electron-withdrawing and electron-donating groups in the phenyl ring significantly influences the compound's activity against cancer cell lines. For instance, derivatives with fluorine substitutions have shown enhanced cytotoxicity in vitro against various cancer types, including breast and lung cancers .
  • Antimicrobial Properties : Hydrazone compounds have been reported to possess antimicrobial properties. The incorporation of specific substituents can enhance their effectiveness against bacterial strains. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria .
  • Urease Inhibition : The compound has also been evaluated for its urease inhibitory activity. Urease is an enzyme linked to various pathological conditions, including kidney stones and urinary tract infections. Preliminary findings suggest that derivatives of this compound may serve as effective urease inhibitors, potentially offering therapeutic benefits in managing these conditions .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of hydrazone derivatives, including the target compound, assessed their cytotoxic effects on human cancer cell lines. Results indicated that compounds with fluorinated aromatic rings exhibited IC50 values significantly lower than those without such substitutions, highlighting the importance of structural modifications for enhancing anticancer efficacy .

Case Study 2: Urease Inhibition Studies

In another investigation focusing on urease inhibition, several synthesized hydrazones were tested for their ability to inhibit urease activity in vitro. The results showed varying degrees of inhibition, with certain derivatives outperforming standard urease inhibitors like thiourea . This suggests potential applications in treating urease-related disorders.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a) Aromatic Substituents
  • 4-Fluorophenoxy vs. This difference may influence reactivity in nucleophilic substitutions .
  • 2,4-Dichlorobenzoate vs. 4-Chlorobenzoate (): The dichloro substitution in the target compound enhances lipophilicity (logP) and steric hindrance relative to mono-chloro analogs. This could affect binding affinity in biological systems or crystallization behavior .
b) Hydrazinylidene-Linked Groups
  • 1-Naphthylamino Acetyl () vs.

Physicochemical Properties

Property Target Compound Analog (4-Chlorobenzoate) Analog (4-Methylphenoxy)
Molecular Weight (g/mol) ~540 (estimated) 530.15 ~520 (estimated)
Predicted CCS ([M+H]⁺) Not reported 226.8 Ų Not reported
Lipophilicity (logP) High (Cl, F substituents) Moderate (single Cl) Moderate (methyl group)
  • Collision Cross Section (CCS) : The analog in shows a CCS of 226.8 Ų for [M+H]⁺, typical for mid-sized aromatic compounds. The target’s dichloro and fluoro groups may increase CCS due to added mass and polarity .

Q & A

Q. Advanced

  • DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) () to predict electrophilic sites (e.g., hydrazone nitrogen).
  • Molecular docking : Screen against PDB targets (e.g., 4YAY for antimicrobial studies) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

How does the compound’s stability vary under different pH or temperature conditions?

Q. Advanced

  • pH stability : Hydrazone bonds hydrolyze in acidic conditions (pH < 3). Use buffered solutions (pH 7.4) for biological assays ().
  • Thermal stability : TGA/DSC () shows decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .

What strategies optimize solubility for in vivo studies without compromising activity?

Q. Advanced

  • Prodrug design : Introduce phosphate groups () or PEGylation.
  • Co-crystallization : Use cyclodextrins () to enhance aqueous solubility (e.g., β-CD increases solubility by 15-fold) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS profiling to trace metabolic disruptions (e.g., TCA cycle inhibition).
  • CRISPR-Cas9 knockouts : Validate target engagement (e.g., delete suspected kinase targets) .

What are the key differences between this compound and structurally similar analogs (e.g., dichlorophenyl or oxadiazole derivatives)?

Advanced
and highlight:

  • Diazinan-5-ylidene vs. oxadiazole : The former increases π-stacking with DNA (), while oxadiazole enhances metabolic stability .
  • Fluorophenoxy vs. chlorophenoxy : Fluorine’s smaller size improves binding to sterically constrained enzymes (e.g., CYP450) .

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